molecular formula C16H14ClN3OS B5740499 (2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide

Cat. No.: B5740499
M. Wt: 331.8 g/mol
InChI Key: CXNQWUIGXIKYCT-VMPITWQZSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with pyridin-3-ylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(4-fluorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.

    (2E)-3-(4-methylphenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential therapeutic effects compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(pyridin-3-ylmethylcarbamothioyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-14-6-3-12(4-7-14)5-8-15(21)20-16(22)19-11-13-2-1-9-18-10-13/h1-10H,11H2,(H2,19,20,21,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQWUIGXIKYCT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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